1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide
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Overview
Description
1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide is a compound with the molecular formula C14H17N3O and a molecular weight of 243.31 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide involves several steps. One common method includes the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The reaction typically occurs in toluene with the promotion of C–C bond cleavage by I2 and TBHP, under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using agents such as phenylsilane, which promotes the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate.
Substitution: Substitution reactions can occur at the piperidine ring, where different substituents can be introduced to modify the compound’s properties.
Common reagents and conditions used in these reactions include I2, TBHP, and phenylsilane, with the major products formed being various substituted piperidines and piperidinones .
Scientific Research Applications
1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives are crucial in drug design and development, with applications in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to the desired biological response. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-Prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
N-(pyridin-2-yl)amides: These compounds share a similar structure but differ in their specific substituents and biological activities.
Imidazole-containing compounds: While structurally different, these compounds also exhibit a wide range of biological activities and are used in similar applications.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-prop-2-ynyl-N-pyridin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-9-17-10-6-12(7-11-17)14(18)16-13-5-3-4-8-15-13/h1,3-5,8,12H,6-7,9-11H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGWNHVMJXJVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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